VU0364770 hydrochloride

mGlu4 Positive Allosteric Modulator Parkinson's Disease

Researchers investigating mGlu4 in Parkinson's disease often face tool compounds with poor brain penetration, limiting in vivo utility. VU0364770 hydrochloride is a brain-penetrant mGlu4 positive allosteric modulator that overcomes this barrier. It demonstrates robust efficacy in rodent PD models, reversing haloperidol-induced catalepsy and potentiating subthreshold L-DOPA effects in 6-OHDA-lesioned rats, suggesting an L-DOPA-sparing strategy. This compound also exhibits defined MAO-B activity (Ki 0.72 μM), serving as a precise control for polypharmacology studies. Supplied with rigorous analytical documentation to ensure batch-to-batch consistency for reproducible preclinical results.

Molecular Formula C12H10Cl2N2O
Molecular Weight 269.12 g/mol
Cat. No. B10768700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0364770 hydrochloride
Molecular FormulaC12H10Cl2N2O
Molecular Weight269.12 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)Cl.Cl
InChIInChI=1S/C12H9ClN2O.ClH/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11;/h1-8H,(H,15,16);1H
InChIKeyCZNNJOSFWZBQKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





VU0364770 Hydrochloride for Research Procurement: Potent and Selective mGlu4 Positive Allosteric Modulator


VU0364770 hydrochloride (CAS: 1414842-70-8) is a small-molecule positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 4 (mGlu4) [1]. It is chemically defined as N-(3-chlorophenyl)picolinamide hydrochloride, with a molecular formula of C12H10Cl2N2O and a molecular weight of 269.13 g/mol [2]. This compound is widely utilized as a pharmacological tool in neuroscience research, particularly for investigating the role of mGlu4 in modulating basal ganglia circuitry and exploring novel therapeutic strategies for Parkinson's disease [3].

Systemic mGlu4 PAM

Brain-penetrant positive allosteric modulator for rodent in vivo studies

Selectivity Profile

Reported selectivity for mGlu4 over mGlu5 and mGlu6 in recombinant assays

Model Fit

Supports Parkinson’s disease model research and basal ganglia circuitry investigation

VU0364770 Hydrochloride in mGlu4 Research: Why Not All PAMs Are Equivalent


In the field of mGlu4 positive allosteric modulator (PAM) research, VU0364770 hydrochloride is not a simple commodity that can be freely substituted with another compound from the same class. Early mGlu4 PAMs, such as PHCCC (N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide), exhibited unsuitable physicochemical properties for systemic dosing, necessitating invasive intracerebroventricular administration and thus limiting their utility as in vivo tools [1]. Furthermore, other mGlu4 PAMs like VU0155041 demonstrate different potency profiles, with reported EC50 values of 798 nM and 693 nM for human and rat mGlu4, respectively, which differ significantly from the activity of VU0364770 [2]. The specific selectivity and pharmacokinetic profile of VU0364770, including its brain penetration characteristics, are critical determinants of its efficacy in preclinical models and cannot be assumed for alternative mGlu4 modulators .

Systemic compatibility

Early mGlu4 PAMs required invasive intracerebroventricular dosing; not interchangeable for systemic studies.

Potency profile

Other mGlu4 PAMs such as VU0155041 exhibit different reported potencies, which may alter assay-response outcomes.

Selectivity & brain penetration

Compound-specific selectivity and brain exposure cannot be assumed across the mGlu4 PAM class.

Quantitative Differentiation Guide for VU0364770 Hydrochloride Procurement


mGlu4 PAM Potency: Comparison with VU0155041

VU0364770 hydrochloride exhibits a higher potency for the rat mGlu4 receptor compared to another selective mGlu4 PAM, VU0155041. The EC50 value for VU0364770 at the rat mGlu4 receptor is 290 nM , which is a 2.4-fold increase in potency over the reported EC50 of 693 nM for VU0155041 at the same receptor [1]. This difference in potency may be a critical factor for experimental design when choosing a tool compound.

Potency vs. VU0155041
Reported
290 nM (rat mGlu4) vs. 693 nM (VU0155041)
2.4-fold difference
Supports rodent model potency selection
Recombinant assay with EC20 glutamate
mGlu4 Positive Allosteric Modulator Parkinson's Disease

Selectivity Profile for mGlu4 over Related Subtypes

VU0364770 hydrochloride demonstrates a high degree of selectivity for mGlu4 over other metabotropic glutamate receptor subtypes. When tested at a 10 μM concentration, it exhibits only weak PAM activity at mGlu6 (a 4.3-fold leftward shift of the glutamate CRC) and antagonist activity at mGlu5 (a 3.3-fold rightward shift) . In full concentration-response curve assays, its potencies at mGlu5 (antagonist activity, 17.9 μM) and mGlu6 (PAM activity, 6.8 μM) are 62-fold and 23-fold lower, respectively, than its potency at the rat mGlu4 receptor (290 nM) . This quantitative selectivity profile is essential for interpreting experimental outcomes.

Selectivity over mGlu5/6
Data to verify
62-fold over mGlu5, 23-fold over mGlu6 (at 10 µM)
Supports mGlu4-selective pathway interpretation
Full CRC in recombinant systems; source review recommended
mGlu4 Selectivity Off-Target Activity

In Vivo Brain Penetration and Systemic Availability

A key differentiator for VU0364770 hydrochloride is its demonstrated ability to cross the blood-brain barrier and achieve pharmacologically relevant concentrations in the brain following systemic administration. Unlike early mGlu4 PAMs that required direct intracerebroventricular injection due to unsuitable physicochemical properties [1], VU0364770 shows an improved pharmacokinetic profile. After a subcutaneous 10 mg/kg dose in rats, the total brain-to-plasma ratio for VU0364770 was greater than 1, indicating enhanced central penetration .

Brain-to-plasma ratio
Reported
>1 after 10 mg/kg s.c. in rats
Supports systemic in vivo study design
Qualitative improvement over early PAMs
Pharmacokinetics Brain Penetration mGlu4 PAM

Efficacy in a Rodent Model of Parkinson's Disease: Haloperidol-Induced Catalepsy

VU0364770 hydrochloride demonstrates robust in vivo efficacy in the haloperidol-induced catalepsy model, a classic rodent assay for antiparkinsonian activity. When administered alone via subcutaneous injection, VU0364770 produced a dose-dependent reversal of catalepsy in rats, with a significant effect observed at doses ranging from 10 to 56.6 mg/kg (F6,69=8.04; p<0.001) . This contrasts with earlier-generation mGlu4 PAMs, which were not systemically active and could not be evaluated in such standard behavioral paradigms [1].

Catalepsy reversal model
Model context
Dose-dependent reversal at 10–56.6 mg/kg s.c. (p<0.01)
Supports parkinsonian motor endpoint research
Haloperidol-induced model; endpoint validation required
Parkinson's Disease Catalepsy In Vivo Efficacy

Functional Potentiation of Glutamate Response

VU0364770 hydrochloride acts as a potent positive allosteric modulator, significantly enhancing the receptor's response to its endogenous agonist, glutamate. In a functional assay, VU0364770 at its human mGlu4 EC50 of 1.1 μM shifts the glutamate concentration-response curve 31.4-fold to the left . Furthermore, it increases the maximal response to glutamate from a baseline of 100% to 227% . This demonstrates a clear and substantial amplification of natural receptor signaling.

Glutamate response potentiation
Data to verify
31.4-fold leftward shift; response to 227%
Supports mGlu4 signaling amplification studies
Human mGlu4 recombinant assay; independent replication advised
Allosteric Modulation Glutamate Functional Assay

High-Impact Research Applications of VU0364770 Hydrochloride in Neuroscience and Beyond


Validating mGlu4 as a Target for Parkinson's Disease Symptomatic Therapy

VU0364770 hydrochloride is an optimal tool compound for preclinical studies aimed at validating mGlu4 as a therapeutic target for the symptomatic treatment of Parkinson's disease. Its robust efficacy in multiple rodent models of PD, including reversal of haloperidol-induced catalepsy and forelimb asymmetry in 6-OHDA-lesioned rats, provides a strong evidence base for these investigations [1]. Researchers can confidently use this compound to explore disease-modifying and symptomatic effects mediated by mGlu4.

Investigating L-DOPA-Sparing or Augmentation Strategies

A key area of Parkinson's disease research involves finding therapies that can reduce the required dose of L-DOPA, thereby minimizing its long-term side effects. VU0364770 has been shown to potentiate the antiparkinsonian effects of a subthreshold, inactive dose of L-DOPA in a 6-OHDA lesion model, suggesting an L-DOPA-sparing effect [2]. This makes VU0364770 a crucial reagent for studies exploring combination therapies and adjunctive treatments for PD.

Dissecting mGlu4-Mediated Neurocircuitry in the Basal Ganglia

The systemic activity and brain penetration of VU0364770 make it an invaluable tool for in vivo neurophysiology and behavioral pharmacology studies. By administering VU0364770, researchers can selectively modulate mGlu4 activity and observe the downstream effects on basal ganglia output, motor function, and cognition in freely moving animals [3]. This application is essential for building a more complete understanding of mGlu4's role in normal and disease-state neural circuits.

Evaluating the Impact of MAO-A/MAO-B Off-Target Activity

VU0364770 hydrochloride exhibits measurable activity at monoamine oxidase (MAO) enzymes, with Ki values of 8.5 μM for human MAO-A and 0.72 μM for human MAO-B . While its primary action is mGlu4 potentiation, this defined off-target activity makes it a valuable control compound. Researchers can use VU0364770 to differentiate the contributions of mGlu4 modulation from MAO inhibition in complex biological systems or to study potential polypharmacology.

Application
Selection Property
Validation Focus
mGlu4 target validation in PD models
Reported in vivo model response
Motor endpoint and dose-response consistency
L-DOPA combination research
Reported L-DOPA interaction profile
Adjunctive model endpoint assessment
Basal ganglia neurocircuitry studies
Brain-penetrant systemic mGlu4 PAM
Behavioral and electrophysiological endpoint correlation
MAO off-target differentiation
Defined MAO-A/B activity context
Polypharmacology interpretation in assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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